CB1 Receptor Affinity vs. Carbonic Anhydrase Inhibition Profile of 4-Sulfamoylbenzoic Acid
The target compound demonstrates a distinct target affinity profile compared to the common sulfamoylbenzoic acid, Carzenide (4-sulfamoylbenzoic acid). It acts as a ligand for the cannabinoid receptor 1 (CB1) with a Ki of 730 nM, while showing significantly weaker affinity for CB2 (Ki > 10,000 nM), indicating a degree of receptor subtype selectivity [1]. In contrast, 4-sulfamoylbenzoic acid is a well-documented, potent competitive inhibitor of carbonic anhydrase II (CAII) with no reported CB1 activity, representing a fundamentally different mechanism of action .
| Evidence Dimension | Primary biological target affinity and selectivity |
|---|---|
| Target Compound Data | CB1 Ki = 730 nM; CB2 Ki > 10,000 nM |
| Comparator Or Baseline | 4-Sulfamoylbenzoic acid (Carzenide): Potent CAII inhibitor; no CB1 activity reported |
| Quantified Difference | Functional target switch from carbonic anhydrase inhibition to cannabinoid receptor binding |
| Conditions | Radioligand binding assay: Displacement of [3H]CP-55,940 from rat CB1 and human CB2 receptors |
Why This Matters
This target profile differentiation is critical for projects aimed at modulating the endocannabinoid system, where using a generic CAII-inhibiting sulfamoylbenzoic acid would be ineffective and introduce confounding off-target effects.
- [1] BindingDB. Entry BDBM50063529, CHEMBL3398548. Ki data for CB1 and CB2 receptors. View Source
